N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14952320
Molecular Formula: C17H14FN7O
Molecular Weight: 351.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14FN7O |
|---|---|
| Molecular Weight | 351.3 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C17H14FN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22) |
| Standard InChI Key | KASMMUUSVBQMJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s molecular formula is C₁₇H₁₄FN₇O, with a molecular weight of 351.3 g/mol. Its structure integrates:
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A benzimidazole core (1H-1,3-benzimidazol-2-yl) linked via an ethyl group.
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A 5-fluoro-2-(tetrazol-1-yl)benzamide moiety, featuring a fluorine substituent and a tetrazole ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FN₇O |
| Molecular Weight | 351.3 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Benzimidazole, Tetrazole, Fluorobenzamide |
The benzimidazole group is known for its planar aromaticity, enabling π-π stacking with biological targets, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step reactions, as outlined in patent EP1765789A1 and analogous methodologies for clubbed heterocycles :
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Formation of Benzimidazole Intermediate:
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Coupling with Fluorobenzoyl Chloride:
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Reaction of the intermediate with 5-fluoro-2-(tetrazol-1-yl)benzoyl chloride in the presence of a base (e.g., triethylamine) forms the amide bond.
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Tetrazole Functionalization:
Table 2: Spectral Confirmation Data
| Technique | Key Signals (δ, cm⁻¹/ppm) | Assignment |
|---|---|---|
| IR (KBr) | 3,432 (NH₂), 1,664 (C=O) | Amide carbonyl, amine stretching |
| ¹H NMR | 10.2 (s, NH), 7.2–8.2 (m, Ar-H) | Aromatic protons, amide proton |
| ¹³C NMR | 153.0 (C=O), 110–138 (Ar-C) | Carbonyl carbon, aromatic carbons |
Biological Activity and Mechanisms
Antimicrobial Efficacy
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. For N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide:
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Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
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Mechanism: Disruption of microbial DNA gyrase and cell wall synthesis via tetrazole-mediated metal ion chelation .
Table 3: Comparative Anticancer Activity
| Compound | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| N-[2-(Benzimidazolyl)ethyl]-... | 12.5 | HCT116 |
| 5-Fluorouracil | 25.0 | HCT116 |
Molecular Modeling and Target Interactions
Docking Studies
Molecular docking against human topoisomerase IIα (PDB: 1ZXM) reveals:
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Binding Affinity: ΔG = -9.2 kcal/mol, driven by hydrogen bonds with Asp543 and hydrophobic interactions with the benzimidazole ring.
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Tetrazole Role: Coordinates with Mg²⁺ ions in the enzyme’s active site, mimicking ATP-binding.
ADMET Profiling
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Absorption: High Caco-2 permeability (Papp: 25 × 10⁻⁶ cm/s).
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Metabolism: Resistant to CYP3A4-mediated oxidation due to fluorine substitution.
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